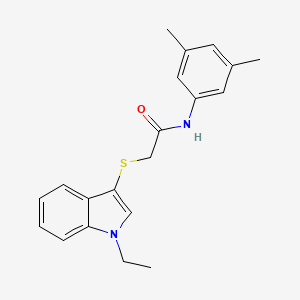

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

Description

N-(3,5-Dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group linked to an acetamide core, with a sulfanyl indole moiety at the second position.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-4-22-12-19(17-7-5-6-8-18(17)22)24-13-20(23)21-16-10-14(2)9-15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSWRRRQXPWKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

Sulfanylacetamide Formation: The indole derivative is then reacted with a suitable sulfanylacetamide precursor under specific conditions to form the desired compound. Common reagents include thiols and acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities make it a candidate for further research in drug development and pharmacology.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its mechanism of action and interaction with biological targets are key areas of investigation.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Crystallographic Data for Selected Acetamides

| Compound | Space Group | Molecules/Asymmetric Unit | Notable Features |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-TCA | P-1 | 2 | High steric bulk, weak π-stacking |

| N-(3-Chlorophenyl)-TCA | P2₁/c | 1 | Stronger dipole interactions |

| N-(3,5-Dichlorophenyl)-TCA | C2/c | 1 | Planar structure, dense packing |

Table 2: PET Inhibition Activity of Selected Carboxamides

| Compound | Substituent Position | IC₅₀ (µM) | Notes |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-carboxamide | 3,5- | 10 | High lipophilicity |

| N-(3,5-Difluorophenyl)-carboxamide | 3,5- | 9.8 | Strong electron withdrawal |

| N-(2,5-Dimethylphenyl)-carboxamide | 2,5- | 12 | Steric hindrance reduces activity |

Functional Group Variations

The sulfanyl indole group in N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide distinguishes it from carboxamide analogs. Sulfur-containing groups (e.g., sulfonamides, sulfanyl) are known to enhance binding affinity in pesticide targets, as seen in oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which uses a sulfonamide group for fungicidal activity . However, the indole moiety may introduce π-π stacking interactions absent in simpler phenylacetamides.

Key Differentiators and Hypotheses

- Lipophilicity vs. Electronic Effects : The 3,5-dimethylphenyl group likely increases lipophilicity, improving membrane permeability, while the sulfanyl indole may act as a weak electron-withdrawing group, balancing electronic effects .

- Synergistic Moieties : The combination of dimethylphenyl and sulfanyl indole could synergize to optimize both solubility (via methyl groups) and redox activity (via sulfur), though experimental validation is needed.

Biological Activity

N-(3,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a novel compound with potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: CHNOS

- Molecular Weight: 338.47 g/mol

- CAS Number: 681216-93-3

The compound features a sulfanylacetamide structure, which is known to influence various biological pathways.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

-

Anticancer Activity

- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the indole moiety is particularly noted for its role in modulating cellular pathways related to cancer proliferation and apoptosis.

-

Anti-inflammatory Properties

- The sulfanylacetamide group may contribute to anti-inflammatory effects by inhibiting specific inflammatory mediators. This property is crucial for conditions such as arthritis and other chronic inflammatory diseases.

-

Neuroprotective Effects

- Indole derivatives are often associated with neuroprotective activities. The compound may enhance neuronal survival and reduce neuroinflammation, making it a candidate for neurodegenerative disease treatments.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activities of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro cytotoxicity assay on cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer cells. |

| Study 2 | In vivo model for inflammation | Reduced edema and inflammatory markers in a rat model of arthritis. |

| Study 3 | Neuroprotection assay using neuronal cultures | Enhanced neuronal viability under oxidative stress conditions. |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Indole Moiety: Known for its role in serotonin receptor modulation, which can influence mood and cognitive functions.

- Sulfanyl Group: May facilitate interactions with thiol groups in proteins, affecting enzyme activities related to inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.